2-Bromo-4-nitro-1-propoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-nitro-1-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDSNKROJBEMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718318 | |
| Record name | 2-Bromo-4-nitro-1-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-25-2 | |
| Record name | 2-Bromo-4-nitro-1-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Bromo 4 Nitro 1 Propoxybenzene
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 2-bromo-4-nitro-1-propoxybenzene, the analysis reveals three primary disconnection points, each offering a distinct strategic approach to its synthesis.
Approaches Targeting the Propoxy Moiety
The most common and direct retrosynthetic disconnection involves breaking the bond between the oxygen of the propoxy group and the aromatic ring. This leads to the key intermediate, 2-bromo-4-nitrophenol (B183087). The subsequent forward synthesis would then involve an etherification reaction, specifically a Williamson ether synthesis, by reacting 2-bromo-4-nitrophenol with a suitable propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base.
Approaches Targeting the Bromo Substituent
Another viable strategy involves the disconnection of the carbon-bromine bond. This approach identifies 4-nitro-1-propoxybenzene as the immediate precursor. The synthesis would then proceed via an electrophilic aromatic substitution, specifically the bromination of 4-nitro-1-propoxybenzene. The nitro group is a meta-director and deactivating, while the propoxy group is an ortho, para-director and activating. The directing effects of these two substituents would need to be carefully considered to achieve the desired 2-bromo isomer.
Approaches Targeting the Nitro Substituent
A third retrosynthetic approach focuses on the disconnection of the carbon-nitrogen bond of the nitro group. This points to 3-bromo-1-propoxybenzene as the precursor. The final step in this synthetic sequence would be the nitration of 3-bromo-1-propoxybenzene. The bromo and propoxy groups are both ortho, para-directing, which would lead to a mixture of isomers, requiring separation of the desired 4-nitro product.
Precursor Synthesis and Functionalization Protocols
The successful synthesis of this compound relies on the efficient preparation of key intermediates. The following sections detail the synthesis of nitro-substituted and brominated benzene (B151609) precursors.
Preparation of Nitro-Substituted Benzene Intermediates
The synthesis of nitro-substituted precursors is a fundamental step in many of the proposed routes.
4-Nitrophenol (B140041): A common starting material is 4-nitrophenol, which can be readily prepared by the nitration of phenol (B47542) using a mixture of nitric acid and sulfuric acid.
1-Bromo-4-nitrobenzene (B128438): This intermediate can be synthesized by the nitration of bromobenzene (B47551). pbworks.com The reaction of bromobenzene with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of ortho and para isomers. pbworks.com The desired 1-bromo-4-nitrobenzene can be separated from the ortho isomer by recrystallization, taking advantage of its higher melting point (127°C) compared to the ortho product (43°C). pbworks.com
o-Nitraniline: This compound can be used in a Sandmeyer-type reaction to introduce the bromo substituent. A process for synthesizing o-bromonitrobenzene from o-nitraniline involves diazotization followed by reaction with a cuprous bromide solution. google.com
Preparation of Brominated Benzene Intermediates
The introduction of the bromine atom at specific positions on the benzene ring is crucial for several synthetic strategies.
2-Bromo-4-nitrophenol: This key intermediate is typically synthesized by the bromination of 4-nitrophenol. The reaction is carried out by treating 4-nitrophenol with bromine in glacial acetic acid. The electron-withdrawing nitro group directs the incoming bromine to the position ortho to the hydroxyl group.
Bromination of Phenol: An alternative route to 2-bromo-4-nitrophenol starts with the bromination of phenol, followed by nitration. However, controlling the regioselectivity of the initial bromination can be challenging.
Bromination of Substituted Benzenes: The synthesis of precursors like 3-bromo-1-propoxybenzene would involve the bromination of 1-propoxybenzene. The propoxy group is an ortho, para-director, so this reaction would yield a mixture of isomers.
| Compound Name |
| 1-Bromo-4-nitrobenzene |
| 2-Bromo-4-nitrophenol |
| This compound |
| 3-bromo-1-propoxybenzene |
| 4-nitro-1-propoxybenzene |
| 4-nitrophenol |
| Bromobenzene |
| o-Nitraniline |
| Phenol |
Table 1: Synthesis of 1-Bromo-4-nitrobenzene from Bromobenzene
| Reactants | Reagents | Conditions | Products |
| Bromobenzene | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Slow addition, controlled temperature | 1-Bromo-4-nitrobenzene, 1-Bromo-2-nitrobenzene |
Data sourced from a laboratory experiment description. pbworks.com
Table 2: Synthesis of 2-Bromo-4-nitrophenol from 4-Nitrophenol
| Reactant | Reagent | Solvent | Conditions | Product |
| 4-Nitrophenol | Bromine | Glacial Acetic Acid | Room temperature, 24 hours | 2-Bromo-4-nitrophenol |
Data sourced from a chemical synthesis database.
Synthesis of Propoxylated Benzene Precursors
The creation of propoxylated benzene precursors is a foundational step in many synthetic routes leading to this compound. These precursors are typically formed through the Williamson ether synthesis, a reliable and widely used method for preparing ethers. youtube.comyoutube.com In this reaction, a phenoxide ion acts as a nucleophile and attacks an alkyl halide, in this case, a propyl halide, via an SN2 reaction. youtube.com
For instance, to synthesize a simple propoxybenzene (B152792), phenol can be deprotonated by a strong base like sodium hydride to form sodium phenoxide. youtube.com This is then reacted with a propyl halide, such as 1-bromopropane or 1-iodopropane, to yield propoxybenzene. The choice of base and solvent is crucial to optimize the yield and minimize side reactions.
In the context of synthesizing this compound, a more functionalized phenol, such as 2-bromo-4-nitrophenol, would be the ideal starting material for propoxylation. The phenolic proton is acidic and can be readily removed by a base to generate the corresponding phenoxide. This phenoxide then undergoes the Williamson ether synthesis with a propyl halide to form the target molecule.
Direct Synthetic Routes to this compound
Direct synthetic routes aim to construct the target molecule by introducing the bromo, nitro, and propoxy groups in a specific sequence onto the benzene ring or a pre-functionalized benzene derivative.
The Williamson ether synthesis is a cornerstone for forming the ether linkage in this compound. youtube.comyoutube.com This approach typically involves the reaction of a deprotonated 2-bromo-4-nitrophenol with a propyl halide.
Reaction Scheme: The synthesis starts with 2-bromo-4-nitrophenol. The phenolic proton is acidic due to the electron-withdrawing effects of the nitro and bromo groups. A suitable base, such as sodium hydroxide (B78521) or potassium carbonate, is used to deprotonate the phenol, forming the 2-bromo-4-nitrophenoxide ion. This is followed by the addition of a propyl halide, like 1-bromopropane, which undergoes an SN2 reaction with the phenoxide to yield this compound. youtube.comyoutube.com
Table 1: Key Components in Williamson Ether Synthesis of this compound
| Component | Role | Example |
|---|---|---|
| Starting Material | Phenolic substrate | 2-Bromo-4-nitrophenol |
| Base | Deprotonating agent | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) |
| Alkylating Agent | Propyl group source | 1-Bromopropane, 1-Iodopropane |
| Solvent | Reaction medium | Acetone, Dimethylformamide (DMF) |
The efficiency of this reaction can be influenced by the choice of solvent and the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, especially when dealing with reactants in different phases. quizlet.com
Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto an aromatic ring. lumenlearning.comyoutube.com The synthesis of this compound can be envisioned through a sequence of bromination and nitration reactions on a propoxybenzene precursor.
The order of these reactions is critical due to the directing effects of the substituents. The propoxy group (-OPr) is an ortho-, para-directing and activating group. chegg.com Therefore, if propoxybenzene is subjected to nitration, a mixture of ortho- and para-nitropropoxybenzene will be formed. pbworks.com Subsequent bromination of the para-nitropropoxybenzene would then be directed by both the propoxy and nitro groups. The propoxy group directs ortho to itself (at the 2-position), and the nitro group is a meta-director. In this case, the powerful activating effect of the propoxy group would likely dominate, leading to the desired this compound.
Alternatively, starting with bromobenzene, nitration would yield a mixture of ortho- and para-bromonitrobenzene. pbworks.com The para-isomer, 1-bromo-4-nitrobenzene, could then be subjected to nucleophilic aromatic substitution to introduce the propoxy group, as discussed in the next section.
Table 2: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Directing Effect | Activating/Deactivating |
|---|---|---|
| -OPr (Propoxy) | Ortho, Para | Activating |
| -Br (Bromo) | Ortho, Para | Deactivating |
Nucleophilic aromatic substitution (SNAr) provides another powerful strategy for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgbyjus.com The presence of a nitro group ortho or para to a leaving group, such as a halogen, significantly facilitates this reaction. lumenlearning.commasterorganicchemistry.com
For the synthesis of this compound, a suitable starting material would be 1,2-dibromo-4-nitrobenzene (B1583194) or 1-bromo-2-fluoro-4-nitrobenzene. In this scenario, a propoxide salt (e.g., sodium propoxide), acting as the nucleophile, would attack the carbon atom bearing the more activated leaving group (fluorine is a better leaving group than bromine in SNAr). masterorganicchemistry.com The nitro group at the para position stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, driving the reaction forward. wikipedia.orglumenlearning.com
Reaction Scheme: 1-Bromo-2-fluoro-4-nitrobenzene reacted with sodium propoxide would lead to the displacement of the fluoride (B91410) ion, yielding this compound. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF.
Transition Metal-Catalyzed Coupling Approaches in this compound Synthesis
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds.
Copper-catalyzed C-O cross-coupling reactions, often referred to as Ullmann-type reactions, are effective methods for forming aryl ethers. researchgate.net These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base.
In the context of synthesizing this compound, one could envision the coupling of 1,2-dibromo-4-nitrobenzene with propanol. A copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), would be employed along with a suitable ligand and a base like cesium carbonate or potassium phosphate. The reaction would selectively form the C-O bond at one of the C-Br positions. The choice of ligands, such as phenanthroline or other nitrogen- or phosphorus-based ligands, can be crucial for the reaction's success and selectivity. researchgate.net
Recent advancements in copper catalysis have also demonstrated the cross-coupling of nitroarenes with aryl boronic acids to form diarylamines, suggesting the potential for copper to catalyze transformations involving the nitro group itself. nih.gov While not a direct route to the target ether, this highlights the versatility of copper in activating nitroarenes for bond formation.
Table 3: Components of a Copper-Catalyzed C-O Coupling Reaction
| Component | Function | Example |
|---|---|---|
| Aryl Halide | Electrophilic partner | 1,2-Dibromo-4-nitrobenzene |
| Alcohol | Nucleophilic partner | Propanol |
| Copper Catalyst | Facilitates C-O bond formation | Copper(I) Iodide (CuI) |
| Ligand | Stabilizes and activates the catalyst | Phenanthroline derivatives |
| Base | Activates the alcohol | Cesium Carbonate (Cs₂CO₃) |
Palladium-Catalyzed Etherification Reactions
In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds, offering milder reaction conditions and greater functional group tolerance compared to traditional methods. google.comresearchgate.net The synthesis of aryl ethers, including this compound, can be achieved through the palladium-catalyzed reaction of an aryl halide (or triflate) with an alcohol. frontiersin.orgnih.gov This approach has been successfully applied to a wide range of substrates, including electron-deficient aryl halides. organic-chemistry.org
The catalytic cycle for palladium-catalyzed etherification generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the alkoxide, and subsequent reductive elimination to yield the aryl ether and regenerate the active palladium(0) species. google.com The choice of palladium precursor, ligand, and base is crucial for the success of these reactions.
Mechanistic Considerations of Catalyst Systems in Aryl Ether Formation
The mechanism of palladium-catalyzed aryl ether formation is a well-studied catalytic cycle. google.com It typically proceeds through the following key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate, Ar-Pd(II)-X.
Ligand Exchange/Alkoxide Binding: The halide on the palladium complex is replaced by an alkoxide (RO-), which is generated in situ from the corresponding alcohol and a base.
Reductive Elimination: The aryl and alkoxide groups on the palladium center couple and are eliminated as the desired aryl ether (Ar-OR), regenerating the palladium(0) catalyst.
The nature of the ligand plays a critical role in facilitating each of these steps, particularly the reductive elimination, which is often the rate-determining step. Bulky, electron-rich phosphine (B1218219) ligands have been shown to be particularly effective in promoting the C-O bond-forming reductive elimination. nih.govacs.org
Optimization of Reaction Parameters and Yield Enhancement for this compound Production
The efficient production of this compound hinges on the careful optimization of several reaction parameters. These factors significantly influence the reaction rate, yield, and selectivity.
Solvent Effects and Reaction Media Influence
The choice of solvent can have a profound impact on the outcome of a chemical reaction. nih.gov In the context of etherification reactions, the solvent's polarity and its ability to solvate the reactants and intermediates are critical. For palladium-catalyzed couplings, solvents such as toluene, dioxane, and dimethylformamide (DMF) are commonly employed. nih.govscientificupdate.com The selection of an appropriate solvent can influence the solubility of the catalyst and substrates, as well as the rate of the catalytic cycle. nih.gov In some cases, non-polar solvents have been successfully used in Ullmann-type O-arylation reactions. arkat-usa.org
The following table summarizes the effect of different solvents on a model etherification reaction.
| Solvent | Dielectric Constant | Effect on Reaction Rate |
| Toluene | 2.4 | Moderate |
| Dioxane | 2.2 | Good |
| DMF | 36.7 | Can be effective, but may lead to side reactions |
| Acetonitrile (B52724) | 37.5 | Can be effective, but catalyst stability may be an issue |
Table 1: Influence of Solvents on a Representative Etherification Reaction. This table illustrates how solvent polarity can impact reaction rates. The data is representative and the optimal solvent must be determined experimentally for each specific reaction.
Temperature and Pressure Optimization
Temperature is a critical parameter in chemical synthesis, affecting both reaction kinetics and equilibrium. researchgate.netresearchgate.net For many etherification reactions, including those catalyzed by palladium, an optimal temperature range exists that maximizes the yield while minimizing the formation of byproducts. mdpi.com According to Le Chatelier's principle, for endothermic reactions, increasing the temperature will shift the equilibrium towards the products. nih.gov However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.
Pressure can also be a significant factor, particularly in reactions involving gaseous reactants or products, or when operating at temperatures above the solvent's boiling point. mdpi.com In some etherification processes, applying pressure can increase the concentration of reactants in the liquid phase, thereby accelerating the reaction rate. mdpi.com
| Parameter | Effect on Yield | Rationale |
| Temperature | Increases to an optimum, then may decrease | Higher temperature increases reaction rate, but can lead to decomposition or side reactions. nih.gov |
| Pressure | Can increase yield, especially with gaseous reactants | Increases concentration of reactants and can prevent solvent boiling. mdpi.com |
Table 2: General Effects of Temperature and Pressure on Etherification Reactions. This table provides a general overview of how temperature and pressure can be manipulated to optimize reaction outcomes.
Catalyst Loading and Ligand Design for Efficiency
The efficiency of a palladium-catalyzed reaction is directly tied to the catalyst loading and the nature of the ligand employed. rsc.orgnih.gov Minimizing the catalyst loading is desirable for both economic and environmental reasons. The development of highly active catalyst systems allows for lower catalyst loadings, often in the range of 0.025 to 2 mol%. nih.gov
The design of the ligand is paramount for achieving high catalytic activity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be exceptionally effective for C-O cross-coupling reactions. organic-chemistry.orgacs.org These ligands promote the crucial reductive elimination step and stabilize the active catalytic species. The choice of ligand can also influence the substrate scope of the reaction, allowing for the coupling of challenging substrates. beilstein-journals.orgorganic-chemistry.org
| Ligand Type | Key Features | Impact on Reaction |
| Bulky Biarylphosphines | Steric hindrance and electron-donating properties | Promote reductive elimination, increase catalyst stability and turnover. nih.govacs.org |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Can form highly stable and active palladium complexes. organic-chemistry.org |
| Multidentate Ligands | Chelating effect | Can enhance catalyst stability and prevent decomposition pathways. beilstein-journals.org |
Table 3: Common Ligand Classes for Palladium-Catalyzed Etherification. This table highlights different types of ligands and their general effects on the catalytic process.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net In the synthesis of this compound, several green chemistry principles can be applied.
The use of catalytic methods, such as palladium-catalyzed etherification, is inherently greener than stoichiometric reactions as it reduces waste. ejcmpr.com The development of catalysts that operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvents contributes to a more sustainable process. mdpi.com Furthermore, exploring solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of the synthesis. mdpi.comejcmpr.com Atom economy, a key principle of green chemistry, is maximized in catalytic reactions that proceed with high selectivity and yield, minimizing the formation of byproducts. mdpi.com
Atom Economy and Reaction Efficiency
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. masterorganicchemistry.com The ideal atom economy is 100%, meaning all reactant atoms are found in the product, with no atoms wasted as by-products. numberanalytics.com
For the Williamson ether synthesis of this compound from 2-bromo-4-nitrophenol and 1-bromopropane using sodium hydroxide as the base, the stoichiometric equation is:
C₆H₄BrNO₃ + C₃H₇Br + NaOH → C₉H₁₀BrNO₃ + NaBr + H₂O
The atom economy for this reaction is calculated as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₉H₁₀BrNO₃ | 260.09 |
| 2-bromo-4-nitrophenol | C₆H₄BrNO₃ | 218.01 |
| 1-bromopropane | C₃H₇Br | 122.99 |
| Sodium Hydroxide | NaOH | 40.00 |
Calculation: % Atom Economy = (260.09 / (218.01 + 122.99 + 40.00)) x 100 % Atom Economy = (260.09 / 381.00) x 100 ≈ 68.27%
This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass (31.73%) ends up as by-products, primarily sodium bromide and water.
Reaction efficiency is also determined by the chemical yield, which is often less than 100% due to side reactions or incomplete conversion. wikipedia.org In laboratory syntheses of ethers via the Williamson method, yields typically range from 50% to 95%. wikipedia.org Factors influencing the yield include reaction temperature, time, and the purity of reactants and solvents. A competing side reaction is the elimination of HBr from 1-bromopropane, which can be promoted by the basic conditions, especially at higher temperatures, leading to the formation of propene.
Alternative Solvents and Solvent-Free Methodologies
The choice of solvent is critical in the Williamson ether synthesis as it affects reaction rates and solubility of the reactants. wikipedia.org Traditional polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are commonly used because they effectively solvate the cation of the base, leaving a highly reactive, "naked" phenoxide nucleophile. numberanalytics.comwikipedia.org However, these solvents present environmental and health concerns, prompting research into greener alternatives.
Alternative Solvent Systems:
Phase-Transfer Catalysis (PTC): This technique is highly effective for the Williamson synthesis and allows the reaction to occur in a two-phase system, often using less hazardous solvents or even water. wikipedia.orgphasetransfercatalysis.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the aqueous phase to the organic phase (containing the alkyl halide) to react. wikipedia.orgquizlet.com This method can increase reaction rates and simplify product work-up.
Micellar Catalysis: Using surfactants in an aqueous medium can create micelles that act as microreactors, bringing the reactants together and facilitating the synthesis of water-immiscible products like ethers in water. researchgate.net
Ionic Liquids: These salts, which are liquid at low temperatures, can serve as both the solvent and catalyst. They are noted for their low vapor pressure, which reduces air pollution. For O-alkylation of phenols, certain bifunctional ionic liquids have been shown to be efficient, recyclable systems. acs.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can increase product yields. wikipedia.orgresearchgate.net This technique can be paired with solvent-free conditions or greener solvents.
Solvent-Free Methodologies: Research has demonstrated the feasibility of performing Williamson ether synthesis under solvent-free conditions. One approach involves adsorbing the reactants onto a solid support, such as potassium carbonate or sodium bicarbonate, and applying heat. researchgate.net These reactions can be rapid, occur at low temperatures, and produce high yields of pure products, representing a significant step towards a more environmentally benign process. researchgate.net Combining solvent-free conditions with microwave and ultrasound assistance has also proven to be an efficient route for preparing ethers without the need for phase-transfer catalysts. researchgate.net
| Methodology | Typical Solvent(s) | Key Advantages |
| Traditional | DMF, Acetonitrile, DMSO | High reactivity, good yields |
| Phase-Transfer Catalysis | Water/Toluene, Dichloromethane | Use of less hazardous solvents, faster rates, industrial applicability wikipedia.orgphasetransfercatalysis.com |
| Micellar Catalysis | Water | Environmentally benign, enhanced reactivity researchgate.net |
| Solvent-Free | None (Solid-supported) | Reduced waste, simplified purification, rapid reaction researchgate.net |
| Microwave-Assisted | Various or none | Drastically reduced reaction times, often higher yields wikipedia.orgresearchgate.net |
Waste Minimization and By-product Management
A primary goal of green chemistry is the minimization of waste. In the synthesis of this compound via the Williamson method, the main by-products are an inorganic salt (e.g., NaBr or KBr) and water, in addition to any solvent used.
Strategies for Waste Reduction:
Catalytic Processes: Shifting from a stoichiometric use of base to a catalytic system is the most effective way to reduce the primary salt waste stream. High-temperature catalytic Williamson ether synthesis, for instance, uses catalytic amounts of an alkali metal salt and generates water as the main by-product, virtually eliminating inorganic salt waste. acs.org
Process Optimization: Careful optimization of reaction conditions (temperature, reactant ratios, reaction time) can maximize the yield of the desired product and minimize the formation of side-products, such as the propene formed from the elimination of 1-bromopropane. wikipedia.org
By-product Management:
Salt By-product (NaBr/KBr): The primary inorganic by-product, sodium bromide or potassium bromide, is a stable salt. While having low toxicity, its disposal in large quantities can be problematic. In an industrial setting, options for this salt stream could include purification for other commercial uses or treatment as industrial wastewater. The most effective management strategy is to avoid its formation by using catalytic methods. acs.org
Unreacted Starting Materials: The work-up procedure typically involves extraction and washing steps to remove unreacted 2-bromo-4-nitrophenol and the base. quizlet.com Developing efficient separation techniques, such as crystallization or chromatography, can allow for the recovery and reuse of these valuable starting materials in subsequent batches.
Elimination By-products: The formation of propene gas from the E2 elimination of 1-bromopropane represents a loss of efficiency and a source of volatile organic compound (VOC) emissions. This side reaction is favored by high temperatures and sterically hindered bases. Using primary alkyl halides and carefully controlling the temperature helps to ensure the desired Sₙ2 substitution pathway dominates. masterorganicchemistry.com
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.
Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 Nitro 1 Propoxybenzene
Investigations of Halogen Reactivity
The bromine atom on the aromatic ring of 2-bromo-4-nitro-1-propoxybenzene is a key center for reactivity, participating in several important classes of reactions.
Nucleophilic Aromatic Substitution (SNAr) Mechanism Studies
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides bearing electron-withdrawing groups. wikipedia.orgbyjus.com In the case of this compound, the nitro group, positioned para to the bromine atom, strongly activates the ring towards nucleophilic attack. byjus.comstackexchange.com This activation is a consequence of the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgstackexchange.com
The SNAr mechanism proceeds via a two-step addition-elimination process. stackexchange.comyoutube.com Initially, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of the Meisenheimer complex. wikipedia.orgstackexchange.com The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group. stackexchange.com This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy for its formation, which is typically the rate-determining step. stackexchange.com In the subsequent elimination step, the bromide ion departs, and the aromaticity of the ring is restored, yielding the substituted product. youtube.com The reactivity order in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the C-X bond strength and highlights the importance of the initial nucleophilic attack in the reaction mechanism. masterorganicchemistry.com
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
This compound is a viable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.comresearchgate.net The reaction is highly versatile and tolerates a wide range of functional groups. mdpi.com For substrates like this compound, the electron-withdrawing nitro group can influence the reaction's efficiency. Studies on similar bromonitrobenzene derivatives have demonstrated successful Suzuki couplings. researchgate.net
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of aryl-alkynes. wikipedia.org The reaction conditions are generally mild, and it has been successfully applied to various nitrobromobenzene derivatives. researchgate.netresearchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.orgthieme-connect.de This reaction typically yields a substituted alkene with high stereoselectivity, favoring the E-isomer. thieme-connect.de The reaction is compatible with a variety of functional groups, although the presence of strongly electron-withdrawing groups can influence the reaction's outcome. thieme-connect.de Denitrative Heck reactions have also been developed, where a nitro group acts as the leaving group instead of a halide. chemrxiv.org
Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Catalysts/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound | Palladium Catalyst, Base | Biaryl |
| Sonogashira | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | Aryl-alkyne |
| Heck | Alkene | Palladium Catalyst, Base | Substituted Alkene |
Halogen-Metal Exchange Processes
Halogen-metal exchange is a fundamental organometallic reaction that can convert the aryl-bromine bond into an aryl-metal bond. This transformation is typically achieved by treating the aryl bromide with a strong organometallic base, such as an organolithium or Grignard reagent, at low temperatures. The resulting organometallic intermediate can then be trapped with various electrophiles, providing a versatile route to a wide array of substituted aromatic compounds. While specific studies on this compound are not prevalent, the general principles of this reaction are well-established for other aryl bromides.
Transformations Involving the Nitro Group
The nitro group in this compound is not merely a passive spectator; it actively participates in chemical reactions and profoundly influences the reactivity of the aromatic ring.
Mechanistic Studies of Reduction Reactions (e.g., to amine)
The reduction of the nitro group to an amine is a common and important transformation in organic synthesis. wikipedia.org This conversion can be accomplished using a variety of reducing agents and conditions. wikipedia.orgcommonorganicchemistry.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While effective, catalytic hydrogenation can sometimes lead to the reduction of other functional groups or dehalogenation. commonorganicchemistry.com
Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are classic and reliable methods for nitro group reduction. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂): Stannous chloride is a mild and often chemoselective reagent for the reduction of nitro groups, particularly in the presence of other reducible functionalities. youtube.com
Sodium Borohydride (B1222165)/Transition Metal Systems: While sodium borohydride alone is generally ineffective at reducing nitro groups, its combination with transition metal salts like nickel(II) chloride can create a powerful reducing system. asianpubs.org
The mechanism of nitro reduction is complex and can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. wikipedia.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent/System | Key Features |
|---|---|
| H₂/Pd/C | Effective but can be non-selective |
| Fe/Acid | Classic and reliable method |
| Zn/Acid | Mild conditions |
| SnCl₂ | Mild and often chemoselective |
| NaBH₄/NiCl₂ | Powerful reducing system |
Impact of Nitro Group on Ring Reactivity (Deactivation and Directing Effects)
The nitro group is a potent electron-withdrawing group, exerting both a strong -I (inductive) and -R (resonance) effect. quora.com This electronic influence has a profound impact on the reactivity of the aromatic ring.
Deactivation: The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) reactions. By pulling electron density away from the ring, it makes the aromatic system less nucleophilic and therefore less reactive towards electrophiles. quora.com
Directing Effects: In EAS reactions, the nitro group is a meta-director. quora.com It deactivates the ortho and para positions to a greater extent than the meta position, making the meta position the least deactivated and thus the preferred site of electrophilic attack. Conversely, as discussed in the context of SNAr reactions, the nitro group is an ortho, para-director for nucleophilic aromatic substitution, as it can effectively stabilize the negative charge of the Meisenheimer intermediate when the nucleophile attacks at these positions. wikipedia.orgstackexchange.com
Reactions at the Propoxy Moiety
The propoxy group of this compound presents a potential site for chemical modification, primarily through ether cleavage or functionalization of the propyl chain.
Ether Cleavage Investigations
The cleavage of the ether bond in this compound is a reaction of significant interest. Aryl ethers are generally stable, but the presence of activating or deactivating groups on the aromatic ring can influence the reaction conditions required for cleavage. libretexts.org The reaction typically proceeds via protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), followed by nucleophilic attack by the corresponding halide ion. masterorganicchemistry.comyoutube.comwikipedia.orgchemistrysteps.commasterorganicchemistry.comtransformationtutoring.com
The mechanism of cleavage, either SN1 or SN2, is dependent on the nature of the alkyl group and the stability of the potential carbocation intermediate. libretexts.orgyoutube.comchemistrysteps.commasterorganicchemistry.com In the case of this compound, the propyl group is a primary alkyl group. Therefore, the cleavage is expected to proceed via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com This involves the nucleophilic attack of the halide ion on the less sterically hindered carbon of the propoxy group.
The expected products of the reaction with a strong acid like HI would be 2-bromo-4-nitrophenol (B183087) and 1-iodopropane. It is important to note that the C(aryl)-O bond is not cleaved due to the high energy required to form an aryl cation and the difficulty of SN2 attack on an sp²-hybridized carbon. libretexts.orgmasterorganicchemistry.com
A general representation of the SN2 cleavage of an aryl propyl ether is shown below:
Step 1: Protonation of the ether oxygen
Step 2: Nucleophilic attack by the halide ion
Regio- and Chemoselectivity Studies of this compound Reactions
The reactivity of the aromatic ring in this compound is governed by the interplay of the directing effects of the three substituents: the bromo group, the nitro group, and the propoxy group.
Directing Effects of Substituents in Electrophilic and Nucleophilic Processes
Electrophilic Aromatic Substitution (EAS):
In electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The activating/deactivating nature of these groups is crucial.
Propoxy group (-OPr): This is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgimperial.ac.uk
Bromo group (-Br): This is a deactivating group but is also an ortho, para-director. libretexts.orgimperial.ac.uk
Nitro group (-NO₂): This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature. libretexts.org
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The nitro group at the para position to the bromo group strongly activates the ring for SNAr.
The nitro group is a strong activating group for SNAr, particularly when it is ortho or para to the leaving group. libretexts.org
The bromo group is a potential leaving group.
The propoxy group is generally a poor leaving group in SNAr.
Therefore, in a reaction with a nucleophile, the most likely pathway is the displacement of the bromide ion. The nitro group at the 4-position can effectively stabilize the negative charge of the Meisenheimer intermediate formed by nucleophilic attack at the C1 position (the carbon bearing the bromine). stackexchange.com
Influence of Steric and Electronic Factors on Reaction Pathways
Both steric and electronic factors play a significant role in determining the outcome of reactions involving this compound.
Electronic Effects:
The electronic effects of the substituents are paramount in dictating the reactivity of the aromatic ring. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution at the position para to it. stackexchange.comdifferencebetween.com The electron-donating resonance effect of the propoxy group, while activating for EAS, is largely overridden by the deactivating effect of the nitro group. In SNAr, the electronic stabilization of the Meisenheimer complex by the nitro group is the dominant factor. stackexchange.com
Steric Effects:
Steric hindrance can influence the regioselectivity of both electrophilic and nucleophilic substitution reactions. differencebetween.comcapes.gov.brnumberanalytics.com In the case of this compound, the propoxy group is bulkier than the bromo and nitro groups.
In a hypothetical electrophilic substitution, steric hindrance from the adjacent propoxy group might disfavor substitution at the C6 position, which is ortho to both the propoxy and bromo groups.
In nucleophilic aromatic substitution, the approach of the nucleophile to the C1 position (ipso-substitution of bromine) is sterically influenced by the adjacent propoxy group. Bulky nucleophiles might experience a slower reaction rate compared to smaller ones due to this steric hindrance. capes.gov.brnumberanalytics.com
The interplay of these steric and electronic effects is summarized in the following table for a hypothetical SNAr reaction.
| Factor | Influence on SNAr at C1 (Displacement of Bromine) | Rationale |
|---|---|---|
| Electronic Effect of Nitro Group | Strongly Activating | The nitro group at the para position provides significant resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orgstackexchange.com |
| Electronic Effect of Propoxy Group | Slightly Deactivating | The electron-donating nature of the propoxy group slightly destabilizes the negatively charged intermediate. |
| Steric Effect of Propoxy Group | Hindering | The propoxy group at the ortho position can sterically hinder the approach of the nucleophile to the C1 position. capes.gov.brnumberanalytics.com |
Computational Mechanistic Elucidation of this compound Transformations
Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding the factors that control selectivity. researchgate.netnih.gov For a molecule like this compound, computational studies could offer valuable insights into its transformations.
Potential Areas of Computational Investigation:
Ether Cleavage: Density Functional Theory (DFT) calculations could be employed to model the reaction pathway for the acid-catalyzed cleavage of the ether bond. This would involve calculating the energies of the reactants, intermediates (protonated ether), transition states, and products for both SN1 and SN2 mechanisms. The calculated activation barriers would provide a quantitative measure of the likelihood of each pathway. nih.gov
Nucleophilic Aromatic Substitution: Computational modeling of the SNAr reaction with various nucleophiles could be used to:
Determine the relative energies of the Meisenheimer intermediates formed by attack at different positions.
Calculate the activation energies for the substitution of the bromo versus the nitro group, thus predicting the chemoselectivity.
Investigate the influence of the propoxy group's conformation on the steric and electronic environment of the reaction center.
Recent studies have shown that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, a possibility that could be explored computationally for this system. nih.govresearchgate.net
While no specific computational studies on this compound were identified in the literature reviewed, the methodologies are well-established and have been applied to similar substituted aromatic compounds. nih.govresearchgate.netresearchgate.net Such studies would be invaluable for a deeper understanding of the chemical behavior of this compound.
Energy Profiles and Transition State Analysis
The reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions, can be elucidated through the analysis of reaction energy profiles. These profiles map the potential energy of the system as it progresses from reactants to products, highlighting the energy of intermediates and transition states.
A typical SNAr reaction involving this compound with a nucleophile (Nu⁻) proceeds via a two-step addition-elimination mechanism. The initial attack of the nucleophile on the electron-deficient aromatic ring forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is generally the rate-determining step of the reaction. The subsequent loss of the leaving group (in this case, the bromide ion) restores the aromaticity of the ring and leads to the final product.
The presence of the nitro group para to the propoxy group and ortho to the bromine atom significantly stabilizes the Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy of the first step. The bromine atom, being a good leaving group, facilitates the second step of the reaction.
Illustrative Energy Profile Data for a Hypothetical SNAr Reaction:
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu⁻ | 0 |
| Transition State 1 (TS1) | [Formation of Meisenheimer Complex] | +15 to +20 |
| Intermediate | Meisenheimer Complex | +5 to +8 |
| Transition State 2 (TS2) | [Expulsion of Bromide Ion] | +10 to +15 |
| Products | 2-Nu-4-nitro-1-propoxybenzene + Br⁻ | -5 to -10 |
Note: The values in this table are representative and intended for illustrative purposes to demonstrate the general energetic landscape of an SNAr reaction for this type of substrate. Actual values would vary depending on the specific nucleophile and reaction conditions.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding and predicting the reactivity of molecules. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can identify the most probable sites for electrophilic and nucleophilic attack.
In the case of this compound, the electron-withdrawing nature of the nitro group and the bromine atom significantly lowers the energy of the LUMO and concentrates its lobes over the carbon atoms of the benzene ring, particularly those bearing the bromo and nitro substituents. This low-energy LUMO makes the aromatic ring susceptible to attack by nucleophiles. The HOMO, conversely, would be expected to have significant contributions from the propoxy group's oxygen lone pairs.
The interaction between the HOMO of a nucleophile and the LUMO of this compound governs the initial step of the SNAr reaction. The energy gap between the nucleophile's HOMO and the substrate's LUMO is a critical factor; a smaller gap generally leads to a more facile reaction.
Illustrative Frontier Molecular Orbital Data:
Due to the absence of specific computational studies on this compound, the following table presents hypothetical FMO data based on calculations for structurally similar compounds.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 to -9.5 | Primarily located on the propoxy group and the benzene ring, indicating sites susceptible to electrophilic attack. |
| LUMO | -1.5 to -2.5 | Primarily distributed over the nitro group and the carbon atoms ortho and para to it, indicating sites for nucleophilic attack. |
| HOMO-LUMO Gap | 6.0 to 8.0 | A relatively large gap, suggesting kinetic stability, but the low-lying LUMO still allows for reactivity with strong nucleophiles. |
Note: These values are illustrative and serve to represent the expected electronic structure based on the substituent effects. The actual energies would require specific quantum chemical calculations.
The distribution of the LUMO would indicate that the most electrophilic centers on the aromatic ring are the carbon atom attached to the bromine (C2) and the carbon atom attached to the nitro group (C4). Nucleophilic attack is more likely to occur at the carbon bearing the leaving group (bromine), leading to the SNAr product.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Bromo 4 Nitro 1 Propoxybenzene
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Multidimensional NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For 2-Bromo-4-nitro-1-propoxybenzene, a combination of 2D NMR experiments is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
Application of 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
The structural complexity of this compound, with its substituted aromatic ring and flexible propoxy chain, necessitates the use of various 2D NMR techniques for a complete assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the propoxy chain, COSY would show correlations between the protons of the terminal methyl group (CH₃), the adjacent methylene (B1212753) group (CH₂), and the methylene group attached to the oxygen atom (OCH₂). Specifically, the triplet of the methyl protons would show a cross-peak with the sextet of the adjacent methylene protons, which in turn would correlate with the triplet of the OCH₂ protons. In the aromatic region, the protons on the benzene (B151609) ring would exhibit correlations based on their through-bond coupling, aiding in their relative assignment. researchgate.netchemicalbook.combldpharm.com
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. nih.govresearchgate.net This is crucial for assigning the carbon signals of the propoxy chain by correlating them with their already identified proton signals from the ¹H NMR and COSY spectra. The three distinct carbon environments of the propoxy group would be unequivocally identified. Similarly, the protonated carbons of the aromatic ring can be assigned.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is particularly powerful for establishing the connectivity between the propoxy group and the aromatic ring. A key correlation would be observed between the protons of the OCH₂ group and the carbon atom of the benzene ring to which the propoxy group is attached (C1). Furthermore, HMBC can help to confirm the substitution pattern on the aromatic ring by showing correlations between aromatic protons and neighboring quaternary (non-protonated) carbons, such as the carbon bearing the bromine atom (C2) and the carbon bearing the nitro group (C4).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of whether they are coupled through bonds. For this compound, NOESY can provide information about the preferred conformation of the propoxy chain relative to the aromatic ring. For instance, spatial proximity between the OCH₂ protons and the proton at the C6 position of the aromatic ring would be observable.
Predicted ¹H and ¹³C NMR Data for this compound:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~8.0 - 8.2 (d) | ~125 |
| H5 | ~8.2 - 8.4 (dd) | ~128 |
| H6 | ~7.0 - 7.2 (d) | ~115 |
| O-CH₂ -CH₂-CH₃ | ~4.1 - 4.3 (t) | ~70 |
| O-CH₂-CH₂ -CH₃ | ~1.8 - 2.0 (sextet) | ~22 |
| O-CH₂-CH₂-CH₃ | ~1.0 - 1.2 (t) | ~10 |
| C1 (-OPr) | - | ~158 |
| C2 (-Br) | - | ~112 |
| C4 (-NO₂) | - | ~141 |
Note: Predicted values are based on data from analogous compounds. Actual experimental values may vary. d = doublet, dd = doublet of doublets, t = triplet.
Advanced Techniques for Aromatic Ring Substitution Pattern Determination
The substitution pattern of the aromatic ring in this compound (1,2,4-substitution) is definitively confirmed by the ¹H NMR splitting patterns and the long-range correlations observed in the HMBC spectrum. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals: a doublet, a doublet of doublets, and another doublet, characteristic of a 1,2,4-trisubstituted benzene ring. The coupling constants between these protons would further corroborate this arrangement. Advanced NMR pulse sequences can also be employed to measure long-range proton-carbon coupling constants, which are indicative of the substitution pattern.
High-Resolution Mass Spectrometry (HRMS) Approaches
HRMS is a powerful tool for determining the elemental composition and structural features of a molecule with high precision.
Accurate Mass Measurement for Elemental Composition
High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion. For this compound (C₉H₁₀BrNO₃), the expected exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will appear as two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass |
| [M]⁺ (⁷⁹Br) | C₉H₁₀⁷⁹BrNO₃ | 258.9895 |
| [M]⁺ (⁸¹Br) | C₉H₁₀⁸¹BrNO₃ | 260.9875 |
Fragmentation Pattern Analysis for Structural Features
The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. Key fragmentation pathways for this compound would include:
Loss of the propoxy group: Cleavage of the ether bond could lead to the formation of a bromonitrophenoxy radical cation.
Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of the NO₂ group (a loss of 46 amu).
Loss of the propyl group: Cleavage within the propoxy chain, leading to the loss of a propyl radical.
Loss of bromine: Cleavage of the carbon-bromine bond.
The analysis of these fragment ions, aided by their accurate mass measurements, allows for the confirmation of the different structural components of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.
Table 3: Expected IR and Raman Active Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | ~1345 - 1385 |
| Aromatic C-H | Stretch | ~3050 - 3100 |
| Aliphatic C-H | Stretch | ~2850 - 2960 |
| C-O (Ether) | Stretch | ~1200 - 1250 (asymmetric) |
| C-Br | Stretch | ~500 - 600 |
| Aromatic C=C | Stretch | ~1450 - 1600 |
The IR spectrum would be dominated by strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group. The C-O stretching of the ether linkage and the various C-H stretching and bending vibrations of the aromatic ring and the propoxy chain would also be prominent. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the aromatic ring backbone.
Vibrational Analysis of Nitro and Ether Linkages
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the nitro (-NO₂) and ether (-O-CH₂CH₂CH₃) linkages are of particular interest.
The nitro group in aromatic compounds typically exhibits two distinct stretching vibrations: a symmetric stretch (νs) and an asymmetric stretch (νas). The asymmetric stretch is generally observed in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears in the 1360-1290 cm⁻¹ range. nih.gov These bands are often strong in the infrared spectrum. In a related compound, 2,6-dibromo-4-nitroaniline, the vibrational spectra have been analyzed using density functional theory (DFT), providing a basis for assigning the vibrational modes. nih.gov For this compound, similar strong absorptions would be anticipated, with their precise positions influenced by the electronic effects of the bromine and propoxy substituents on the benzene ring.
The ether linkage (Ar-O-C) is characterized by its asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch typically appears as a strong band in the infrared spectrum, usually in the region of 1275-1200 cm⁻¹. The symmetric stretch is often weaker and found at lower wavenumbers, around 1075-1020 cm⁻¹. The propoxy group would also introduce characteristic C-H stretching and bending vibrations from the propyl chain.
Table 1: Projected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| Nitro (-NO₂) | Asymmetric Stretch (νas) | 1550 - 1475 | Strong (IR) |
| Nitro (-NO₂) | Symmetric Stretch (νs) | 1360 - 1290 | Strong (IR) |
| Ether (Ar-O-C) | Asymmetric Stretch | 1275 - 1200 | Strong (IR) |
| Ether (C-O-C) | Symmetric Stretch | 1075 - 1020 | Medium (IR) |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |
| C-Br | Stretch | 680 - 515 | Medium to Strong |
This table is predictive and based on typical ranges for the specified functional groups.
Identification of Aromatic Ring Modes
The vibrational spectrum of a substituted benzene derivative is rich with information regarding the substitution pattern on the aromatic ring. The in-plane and out-of-plane bending modes of the aromatic C-H bonds, as well as the ring stretching vibrations (often referred to as semicircle and quadrant stretching modes), are particularly sensitive to the positions of the substituents.
For a 1,2,4-trisubstituted benzene ring as in this compound, specific patterns of overtone and combination bands are expected in the 2000-1650 cm⁻¹ region of the infrared spectrum, which can be diagnostic of the substitution pattern. The C-H out-of-plane bending vibrations, typically occurring between 900 and 675 cm⁻¹, are also highly characteristic. For instance, a 1,2,4-trisubstituted ring is expected to show a strong band in the 885-870 cm⁻¹ and 825-805 cm⁻¹ regions.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring, which may be weak or absent in the infrared spectrum. mt.com The ring "breathing" mode, a symmetric radial expansion and contraction of the ring, is often a strong and sharp band in the Raman spectrum, typically observed near 1000 cm⁻¹. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the aromatic ring. nih.gov
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide invaluable information on the molecular geometry, conformation, and the nature of intermolecular interactions in crystalline this compound.
While a crystal structure for this compound is not publicly available, data from the closely related molecule, 2-bromo-4-nitroaniline, can provide insights into the expected geometry. In 2-bromo-4-nitroaniline, the molecule is essentially planar, with a small dihedral angle of 4.57(4)° between the nitro group and the aromatic ring. nih.gov A similar planarity would be expected for the core of this compound.
The conformation of the propoxy group would be a key feature to determine. The torsion angles about the C(aromatic)-O, O-C(propyl), and C-C bonds of the propoxy chain would define its spatial orientation relative to the benzene ring. It is likely that the propoxy chain would adopt a staggered conformation to minimize steric hindrance.
Table 2: Representative Crystallographic Data for the Analogous Compound 2-Bromo-4-nitroaniline nih.gov
| Parameter | Value |
| Chemical Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.03 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 11.098 (3) |
| b (Å) | 16.763 (4) |
| c (Å) | 3.9540 (9) |
| V (ų) | 735.6 (3) |
| Z | 4 |
This data is for the analogous compound 2-Bromo-4-nitroaniline and serves as a reference.
The way molecules pack in a crystal lattice is governed by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions would be expected to play a role in the crystal packing. mdpi.com
The nitro group is a strong hydrogen bond acceptor, and if any potential hydrogen bond donors are present as co-formers or solvent molecules, N-H···O or O-H···O interactions would be likely. researchgate.net Even in the absence of strong hydrogen bond donors, weak C-H···O interactions involving the aromatic or aliphatic C-H bonds and the oxygen atoms of the nitro or ether groups are probable.
Advanced Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.
An HPLC method for the purity assessment and quantitative analysis of this compound would typically involve reversed-phase chromatography. In this mode, a nonpolar stationary phase (such as a C18-modified silica) is used with a polar mobile phase.
For a compound like this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely be effective. sielc.com The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility. researchgate.net Detection would most likely be performed using a UV-Vis detector, as the nitroaromatic chromophore is expected to have a strong absorbance in the UV region. A stability-indicating HPLC method could be developed by subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to separate the parent compound from any degradation products. researchgate.net
Table 3: A Plausible HPLC Method for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This table presents a hypothetical but typical set of starting conditions for method development.
The validation of the HPLC method would involve assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure its suitability for its intended purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is an indispensable tool for the detection and characterization of potential volatile impurities that may be present from the synthesis process or degradation.
The synthesis of this compound typically involves the reaction of a substituted phenol (B47542) with a propyl halide in the presence of a base, or through nucleophilic aromatic substitution reactions. These synthetic routes can potentially introduce a range of volatile impurities, including residual solvents, unreacted starting materials, and by-products.
A robust GC-MS method for the analysis of volatile impurities in this compound would typically involve headspace sampling (HS-GC-MS) to introduce only the volatile components into the GC system, thereby protecting the instrument from non-volatile matrix components. The separation would be achieved on a capillary column with a suitable stationary phase, such as a mid-polar phase like 6% cyanopropylphenyl/94% dimethylpolysiloxane, which is effective for a broad range of volatile organic compounds.
The mass spectrometer, operating in electron ionization (EI) mode, would generate fragmentation patterns for the eluted compounds. These mass spectra serve as a "fingerprint" for each impurity, allowing for their identification by comparison with spectral libraries (e.g., NIST). For quantitative analysis, the method would be validated according to ICH guidelines, establishing parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. ispub.com
Illustrative GC-MS Parameters for Volatile Impurity Analysis:
| Parameter | Value |
| GC System | Agilent 6890 or similar |
| Autosampler | Headspace Sampler |
| Column | DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Detector | Mass Spectrometer (e.g., Agilent 5975) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-400 amu |
| Data System | ChemStation or equivalent with NIST library |
Potential Volatile Impurities:
Based on common synthetic pathways, potential volatile impurities in this compound could include:
Solvents: Isopropanol, acetone, toluene, N,N-dimethylformamide (DMF)
Starting Materials: 1-bromopropane (B46711), 2-bromo-4-nitrophenol (B183087)
By-products: Dipropyl ether, isomers of the main compound
Chiral Chromatography for Enantiomeric Purity (if applicable)
Chiral chromatography is a specialized branch of chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, most commonly a carbon atom bonded to four different substituents.
In the case of this compound, the molecule does not possess a chiral center. The propyl group is attached to the oxygen atom, and there are no stereogenic centers within the molecule's structure. Therefore, this compound is an achiral molecule and does not exist as enantiomers.
Consequently, chiral chromatography is not an applicable technique for assessing the purity of this compound, as there are no enantiomers to separate. The analysis of its purity would rely on other chromatographic techniques such as the GC-MS method described above, as well as High-Performance Liquid Chromatography (HPLC) for non-volatile impurities.
Theoretical and Computational Chemistry Investigations of 2 Bromo 4 Nitro 1 Propoxybenzene
Electronic Structure Analysis via Quantum Chemical Methods
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground state geometries of molecules. For 2-Bromo-4-nitro-1-propoxybenzene, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the molecule's most stable three-dimensional arrangement of atoms. researchgate.net
The process begins with an initial guess of the molecular geometry. The DFT algorithm then iteratively solves the Kohn-Sham equations to minimize the total energy of the system by adjusting the atomic positions. This energy minimization process continues until a stationary point on the potential energy surface is located, which corresponds to the equilibrium geometry.
The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene (B151609) ring and the orientation of the nitro and propoxy groups relative to the ring would be determined. It is expected that the nitro group would be nearly coplanar with the benzene ring to maximize resonance stabilization, similar to what is observed in other nitroaromatic compounds. nih.gov The C-NO2 bond might exhibit some double bond character. The geometry of the propoxy group, particularly the C-O-C bond angle and the dihedral angles of the propyl chain, would also be a key outcome of the calculation.
Table 1: Illustrative Optimized Geometrical Parameters of this compound from a Hypothetical DFT Calculation
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.89 | ||
| C-N (nitro) | 1.48 | ||
| N-O (nitro) | 1.23 | O-N-O: 124.0 | |
| C-O (propoxy) | 1.37 | C-O-C: 118.5 | |
| O-C (propoxy) | 1.44 | ||
| C-C (ring) | 1.39 - 1.41 | ||
| C-C-C (propoxy) | 109.5 | ||
| C-C-N-O | ~180.0 | ||
| C-C-O-C | Variable |
Note: The values in this table are illustrative and represent typical expected values based on related structures. Actual calculated values may vary depending on the specific DFT functional and basis set used.
Molecular Orbital Analysis and Charge Distribution Studies
Understanding the distribution of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the propoxy group, which are the most electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the nitro group, a strong electron-withdrawing group. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the positions ortho and para to the nitro group and electrophilic attack at the oxygen atom and the activated positions on the ring.
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and intra- and intermolecular bonding. nih.gov NBO analysis for this compound would likely reveal a significant positive charge on the nitrogen atom of the nitro group and the carbon atom attached to it, and negative charges on the oxygen atoms of the nitro group. The bromine atom would also induce a slight positive charge on the adjacent carbon atom. The Mulliken charge distribution is another method to approximate the partial atomic charges. researchgate.net
Table 2: Illustrative HOMO, LUMO, and Charge Distribution Data for this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Illustrative NBO Charges | |
| N (nitro) | +0.45 |
| O (nitro) | -0.30 |
| C-Br | +0.05 |
| Br | -0.08 |
| O (propoxy) | -0.25 |
Note: These values are illustrative and would be obtained from quantum chemical calculations.
Molecular Modeling and Conformation Analysis
While quantum chemical methods provide detailed electronic information, molecular modeling techniques are essential for exploring the conformational flexibility of molecules, especially those with flexible side chains like the propoxy group in this compound.
Conformational Space Exploration of the Propoxy Chain
Systematic conformational searches or molecular dynamics simulations can be used to explore the potential energy surface of the propoxy chain. A systematic search involves rotating each flexible bond by a certain increment and calculating the energy of the resulting conformer. This process identifies the low-energy conformers, which are the most likely to be populated at a given temperature. The relative energies of these conformers can provide insight into the flexibility of the propoxy group.
Force Field Applications for Energy Minimization
Force fields are a set of empirical potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. fiveable.me They are computationally less expensive than quantum mechanical methods and are well-suited for studying large systems and for performing conformational searches and molecular dynamics simulations. nih.gov
Commonly used force fields include AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). nih.gov These force fields model the total energy of the system as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). fiveable.me
For this compound, a suitable force field would be parameterized to accurately represent the interactions involving the bromo, nitro, and ether functionalities. Energy minimization using a force field would be applied to the various conformations generated during a conformational search to refine their geometries and obtain their relative energies. Algorithms like steepest descent and conjugate gradient are commonly used for this purpose. fiveable.me
Table 3: Illustrative Relative Energies of Propoxy Chain Conformers
| Conformer (Dihedral Angle C-C-O-C) | Relative Energy (kcal/mol) |
| Anti (180°) | 0.0 (most stable) |
| Gauche (+60°) | 0.8 |
| Gauche (-60°) | 0.8 |
| Eclipsed (0°) | 4.5 (unstable) |
Note: This table provides an illustrative example of the expected relative energies for the rotation around the C-O bond of the propoxy group.
Reaction Pathway Prediction and Transition State Theory Applications
Computational chemistry can also be used to predict the most likely pathways for chemical reactions and to calculate their reaction rates.
For this compound, a potential reaction of interest is nucleophilic aromatic substitution, where a nucleophile replaces the bromine atom or the nitro group. The presence of the electron-withdrawing nitro group activates the ring towards such substitutions.
To study a reaction pathway, computational methods are used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.org The structure of the transition state provides valuable information about the mechanism of the reaction. DFT methods are commonly used to optimize the geometry of the transition state.
Once the reactants, transition state, and products are identified on the potential energy surface, Transition State Theory (TST) can be applied to estimate the reaction rate constant. wikipedia.org TST assumes a quasi-equilibrium between the reactants and the transition state complex. wikipedia.org The theory allows for the calculation of important thermodynamic activation parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). wikipedia.org These parameters provide a deeper understanding of the factors controlling the reaction rate.
Table 4: Illustrative Activation Parameters for a Hypothetical Nucleophilic Aromatic Substitution Reaction
| Parameter | Value |
| Gibbs Free Energy of Activation (ΔG‡) | 25 kcal/mol |
| Enthalpy of Activation (ΔH‡) | 22 kcal/mol |
| Entropy of Activation (ΔS‡) | -10 cal/(mol·K) |
Note: These are illustrative values for a hypothetical reaction and would be calculated from the energies of the reactants and the transition state.
Based on the conducted research, there is a significant lack of specific theoretical and computational chemistry investigations published in publicly accessible scientific literature that focus exclusively on the compound this compound. While the principles of computational chemistry are widely applied to a vast range of organic molecules, this particular compound does not appear to have been the subject of dedicated studies corresponding to the detailed outline requested.
Therefore, providing an article with "detailed research findings" and specific data tables for the computational design of synthetic routes, prediction of reaction rates, and Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound is not possible without fabricating data, which would violate the core principles of scientific accuracy.
General principles of computational chemistry could be applied to hypothesize about its behavior. For instance, one could discuss how Density Functional Theory (DFT) calculations could be used to model its electronic structure, or how QSRR models could be developed for a series of similar nitroaromatic compounds. However, without specific studies on this compound, any such discussion would be purely speculative and would not constitute the "detailed research findings" requested.
It is recommended to broaden the search to include more general studies on substituted nitrobenzenes or bromo-alkoxy-benzenes to find relevant, albeit not specific, computational data. Alternatively, a different compound with a more extensive body of published computational research could be chosen.
Derivatization Strategies and Analogue Synthesis of 2 Bromo 4 Nitro 1 Propoxybenzene
Rational Design Principles for Structural Analogues
The design of structural analogues of 2-bromo-4-nitro-1-propoxybenzene is a systematic process aimed at fine-tuning its properties. This involves the application of established medicinal chemistry principles such as isosteric and bioisosteric replacements, as well as the strategic modification of the alkyl ether chain to modulate lipophilicity and conformational flexibility.
Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to alter a molecule's properties while retaining or enhancing its desired biological activity. This involves substituting specific atoms or functional groups with others that have similar physical or chemical characteristics.
For this compound, such replacements can be envisioned for the nitro and bromo groups, as well as the propoxy moiety.
Replacements for the Nitro Group: The nitro group is a strong electron-withdrawing group and a potential site for metabolic reduction. Bioisosteric replacements can modulate these electronic properties and metabolic stability.
| Original Group | Bioisosteric Replacement | Rationale |
| Nitro (-NO₂) | Cyano (-CN) | Similar electron-withdrawing properties, can act as a hydrogen bond acceptor. |
| Trifluoromethyl (-CF₃) | Strong electron-withdrawing group, metabolically stable, increases lipophilicity. | |
| Sulfonamide (-SO₂NH₂) | Can mimic the electronic and hydrogen bonding properties of a nitro group. | |
| Sulfone (-SO₂R) | Strong electron-withdrawing character, metabolically stable. |
Replacements for the Bromo Group: The bromo substituent can be replaced to alter the molecule's size, polarity, and reactivity in cross-coupling reactions.
| Original Group | Isosteric/Bioisosteric Replacement | Rationale |
| Bromo (-Br) | Chloro (-Cl) | Similar halogen, smaller size, alters electronic properties and reactivity. |
| Fluoro (-F) | Smallest halogen, highly electronegative, can form strong bonds and alter metabolic stability. | |
| Methyl (-CH₃) | Similar size, alters electronic properties from electron-withdrawing to weakly electron-donating. | |
| Trifluoromethyl (-CF₃) | Strong electron-withdrawing group, increases lipophilicity. |
Replacements for the Propoxy Group: The propoxy group can be modified to change the compound's solubility, lipophilicity, and potential interactions with biological targets.
| Original Group | Bioisosteric Replacement | Rationale |
| Propoxy (-O-n-Pr) | Thiopropoxy (-S-n-Pr) | Sulfur is larger and less electronegative than oxygen, altering bond angles and electronic properties. |
| N-Propylamino (-NH-n-Pr) | Introduces a hydrogen bond donor and changes the electronic character of the linker. | |
| Cyclopropylmethoxy (-O-CH₂-c-Pr) | Introduces conformational rigidity and alters metabolic stability. |
Variation of Alkyl Chain Lengths and Branching on the Ether
Systematic modification of the n-propoxy group by altering its chain length and introducing branching can significantly impact the molecule's lipophilicity, steric profile, and metabolic stability. These changes can be crucial for optimizing a compound's pharmacokinetic and pharmacodynamic properties.
Alkyl Chain Length Variation: Homologation of the alkyl chain (e.g., replacing propoxy with ethoxy, butoxy, or pentoxy) allows for a fine-tuning of lipophilicity. Generally, each additional methylene (B1212753) group increases the lipophilicity, which can influence properties like cell membrane permeability and binding to hydrophobic pockets of target proteins.
Introduction of Branching: Introducing branching in the alkyl chain (e.g., isopropoxy, isobutoxy, sec-butoxy, or tert-butoxy) can have several effects:
Steric Hindrance: Branched chains can introduce steric bulk, which may influence the molecule's preferred conformation and its ability to fit into a binding site.
Metabolic Stability: Branching, particularly at the carbon atom adjacent to the ether oxygen, can increase metabolic stability by sterically hindering enzymatic degradation (e.g., O-dealkylation).
Solubility: Branching can disrupt crystal packing, potentially leading to lower melting points and increased solubility in certain solvents compared to their linear counterparts.
The following table illustrates potential variations of the ether group and their predicted impact on the molecule's properties.
| Ether Moiety | Structure | Expected Impact on Properties |
| Methoxy | -OCH₃ | Increased polarity, potentially higher aqueous solubility. |
| Ethoxy | -OCH₂CH₃ | Slightly more lipophilic than methoxy. |
| Propoxy (Parent) | -OCH₂CH₂CH₃ | Baseline lipophilicity. |
| Butoxy | -OCH₂CH₂CH₂CH₃ | Increased lipophilicity. |
| Isopropoxy | -OCH(CH₃)₂ | Increased steric bulk near the ring, potentially enhanced metabolic stability. |
| Isobutoxy | -OCH₂CH(CH₃)₂ | Increased steric bulk further from the ring. |
| sec-Butoxy | -OCH(CH₃)CH₂CH₃ | Chiral center introduced, potentially leading to stereoisomers with different activities. |
| tert-Butoxy | -OC(CH₃)₃ | Significant steric bulk, likely high metabolic stability. |
Synthetic Pathways to Derivatized Compounds
The derivatization of this compound can be achieved through a variety of synthetic transformations targeting its key functional groups and the aromatic core.
Functionalization at the Nitro Group (e.g., reduction, subsequent reactions)
The nitro group is a versatile functional handle that can be readily transformed into other functionalities, most commonly through reduction to an amino group. This opens up a wide range of subsequent derivatization possibilities.
Reduction of the Nitro Group: The reduction of the nitro group in this compound to the corresponding aniline (B41778), 5-bromo-2-propoxyaniline (B3173460), is a key transformation. This can be achieved using various reducing agents.
| Reducing Agent | Typical Conditions | Notes |
| H₂, Pd/C | Methanol (B129727) or Ethanol, room temperature, atmospheric or elevated pressure | A common and clean method, often providing high yields. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | A classic method for nitro group reduction. |
| Fe, NH₄Cl | Ethanol/Water, reflux | An economical and effective method, often used in industrial settings. |
| Na₂S₂O₄ | Aqueous solution | A mild reducing agent, useful if other sensitive functional groups are present. |
Subsequent Reactions of the Resulting Aniline: The newly formed amino group in 5-bromo-2-propoxyaniline is a nucleophilic center that can undergo a variety of reactions to introduce new substituents.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields amides. This allows for the introduction of a wide range of acyl groups.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base provides sulfonamides.
Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono- or di-alkylation.
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures converts the amino group into a diazonium salt. This intermediate can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents, including halides, cyano, and hydroxyl groups.
Functionalization at the Bromo Position (e.g., cross-coupling for aryl-aryl or aryl-alkyl derivatives)
The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for introducing aryl, heteroaryl, alkyl, and amino groups at the 2-position of the scaffold.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl and aryl-heteroaryl structures. A study on the Suzuki-Miyaura coupling of nitroarenes has shown that these reactions can proceed effectively, expanding the scope for biaryl synthesis. organic-chemistry.org
Heck-Mizoroki Coupling: This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. This allows for the introduction of vinyl and substituted vinyl groups.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This allows for the direct introduction of a wide range of amino groups. The Buchwald-Hartwig amination has been successfully applied to nitroarenes, demonstrating its utility for this class of compounds. bohrium.com
The following table summarizes the general conditions for these cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Typical Solvent | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | Aryl-aryl, Aryl-heteroaryl |
| Heck-Mizoroki | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Aryl-alkene |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos, etc. | NaOtBu, K₃PO₄ | Toluene, Dioxane | Aryl-amine |
Modification of the Aromatic Ring System
The aromatic ring of this compound can be further functionalized through electrophilic or nucleophilic aromatic substitution, although the existing substituents will heavily influence the regioselectivity and feasibility of these reactions.
Propoxy group (-OPr): ortho- and para-directing (to positions 3 and 5).
Bromo group (-Br): ortho- and para-directing (to positions 3 and 5).
Nitro group (-NO₂): meta-directing (to positions 3 and 5 relative to itself, which are positions 3 and 1 relative to the propoxy group).
The combined directing effects would likely favor substitution at the 3- or 5-positions, though harsh reaction conditions would be required, which could lead to side reactions.
Nucleophilic Aromatic Substitution (SNA): The presence of the strongly electron-withdrawing nitro group, para to the bromo substituent, makes the aromatic ring susceptible to nucleophilic aromatic substitution. In this reaction, a nucleophile can displace a leaving group (in this case, potentially the bromo group) on the aromatic ring. This is particularly effective when the leaving group is ortho or para to a strong electron-withdrawing group.
Strong nucleophiles such as alkoxides, thiolates, or amines could potentially displace the bromo group, especially at elevated temperatures. The feasibility of this reaction would also depend on the specific nucleophile and reaction conditions.
Chemo- and Regioselectivity Studies in Derivatization Reactions
The derivatization of this compound is a nuanced process governed by the principles of chemo- and regioselectivity. The presence of three distinct functional groups—a propoxy ether, a bromine atom, and a nitro group—on the benzene (B151609) ring offers multiple avenues for chemical modification. However, the electronic properties and steric hindrance associated with each substituent create a complex interplay that dictates the outcome of derivatization reactions. Strategic manipulation of reaction conditions and reagents is paramount to achieve the desired molecular architecture.
The electronic nature of the substituents is a primary determinant of the ring's reactivity. The propoxy group (-OPr) is an activating group, donating electron density to the ring through resonance, while the nitro group (-NO₂) is a strong deactivating group, withdrawing electron density. The bromine atom (-Br) is also deactivating due to its electronegativity but can donate electron density via resonance. This electronic landscape profoundly influences both the selective functionalization of existing groups and the regiochemical outcome of aromatic substitution reactions.
Strategies for Selective Monofunctionalization
Selective monofunctionalization involves the targeted modification of one functional group on the this compound scaffold while leaving the others intact. This requires a careful choice of reagents and reaction conditions that exploit the unique reactivity of each group.
Targeting the Nitro Group: The nitro group is highly susceptible to reduction, providing a reliable route for monofunctionalization. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction (e.g., using metals like tin or iron in acidic media) can selectively convert the nitro group into an amine (-NH₂). This transformation is typically clean and high-yielding, without affecting the bromo or propoxy substituents. The resulting aniline derivative, 4-amino-2-bromo-1-propoxybenzene, opens up a vast array of subsequent derivatization possibilities, such as diazotization followed by Sandmeyer reactions or acylation of the amino group.
Targeting the Bromo Group: The bromine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group at the C4 (para) position. stackexchange.com The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the SNAr mechanism. stackexchange.com This allows for the selective displacement of the bromide ion by a variety of nucleophiles. For instance, reaction with alkoxides, thiolates, or amines can introduce new functional groups at the C2 position. The choice of solvent and temperature is crucial to control the reaction rate and prevent side reactions.
Targeting the Propoxy Group: Cleavage of the propoxy ether bond is generally more challenging under conditions that would preserve the rest of the molecule. Ether cleavage typically requires harsh reagents like strong protic acids (HBr, HI) or Lewis acids (BBr₃), which could lead to undesired side reactions, such as hydrolysis of the nitro group or substitution of the bromine. Therefore, targeting the propoxy group for initial monofunctionalization is a less common strategy compared to the more facile reduction of the nitro group or substitution of the bromo group.
| Functional Group | Reaction Type | Typical Reagents | Product Type | Selectivity Notes |
| Nitro (-NO₂) | Reduction | H₂/Pd, Sn/HCl, Fe/HCl | Amine (-NH₂) | Highly selective and common. The bromo and propoxy groups are unaffected. |
| Bromo (-Br) | Nucleophilic Aromatic Substitution (SNAr) | NaOR, NaSR, NHR'R" | Ether, Thioether, Amine | Activated by the para-nitro group. Requires a strong nucleophile. |
| Propoxy (-OPr) | Ether Cleavage | HBr, BBr₃ | Phenol (B47542) (-OH) | Requires harsh conditions, posing a risk to other functional groups. Generally low selectivity. |
Control over Ortho/Meta/Para Substitution Patterns
When introducing a new substituent to the aromatic ring of this compound via electrophilic aromatic substitution (EAS), the regiochemical outcome is dictated by the directing effects of the existing groups. The three available positions for substitution are C3, C5, and C6.
The directing influence of each substituent is summarized as follows:
Propoxy Group (-OPr) at C1: As a strong activating group, it directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. masterorganicchemistry.com Since C2 and C4 are already substituted, it strongly directs towards C6.
Bromo Group (-Br) at C2: As a deactivating ortho-, para-director, it directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions. masterorganicchemistry.com With C1 occupied, it directs towards C3 and C5.
Nitro Group (-NO₂) at C4: As a strong deactivating group, it is a meta-director, guiding incoming electrophiles to the meta positions (C2, C6). masterorganicchemistry.commasterorganicchemistry.com With C2 occupied, it directs towards C6.
Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are expected to yield the 2-Bromo-6-(electrophile)-4-nitro-1-propoxybenzene derivative with high regioselectivity. Achieving substitution at the C3 or C5 positions would be significantly more challenging and would likely require a multi-step synthetic strategy involving blocking groups or the modification of existing functional groups to alter their directing effects.
| Position | Directing Influence from -OPr (C1) | Directing Influence from -Br (C2) | Directing Influence from -NO₂ (C4) | Predicted Outcome for EAS |
| C3 | - | Ortho (Favorable) | - | Minor product, if any. |
| C5 | - | Para (Favorable) | - | Minor product, if any. |
| C6 | Ortho (Strongly Favorable) | - | Meta (Favorable) | Major Product |
Applications of 2 Bromo 4 Nitro 1 Propoxybenzene in Advanced Organic Synthesis and Materials Science
Utility as a Synthetic Intermediate for Complex Chemical Architectures
The strategic placement of the bromo, nitro, and propoxy groups on the benzene (B151609) ring makes 2-bromo-4-nitro-1-propoxybenzene a valuable intermediate in the synthesis of more complex molecules.
Precursor in Multistep Organic Syntheses
In multistep organic syntheses, this compound can be modified in a stepwise manner to introduce new functional groups and build intricate molecular frameworks. For instance, the nitro group can be reduced to an amine, providing a point for further functionalization. The bromine atom can participate in cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
One potential synthetic route starting from benzene could involve:
Nitration of benzene to form nitrobenzene (B124822). quora.com
Reduction of nitrobenzene to aniline (B41778). quora.com
Bromination of aniline to produce 2,4,6-tribromoaniline. quora.com
An alternative approach involves the nitration of bromobenzene (B47551) to produce 4-bromo-1-nitrobenzene. nih.gov This can then be used in subsequent reactions. For example, it can be used as a precursor in the synthesis of 4,4'-bis(aminophenoxy)biphenyl. nih.gov
Building Block for Heterocyclic Compound Construction
The functional groups on this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. The presence of the nitro group and the bromine atom allows for cyclization reactions to form rings containing nitrogen, oxygen, or other heteroatoms. These heterocyclic structures are often found in pharmaceuticals, agrochemicals, and other biologically active molecules.
Role in New Catalyst Development and Ligand Design
The unique electronic and steric properties of this compound make it a valuable component in the development of new catalysts and ligands.
Precursor for Metal-Coordinating Ligands
The bromine atom on the benzene ring can be displaced by various coordinating groups to create ligands that can bind to metal centers. The electronic nature of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the presence of the electron-withdrawing nitro group and the electron-donating propoxy group.
For example, palladium-phosphine complexes are often used as catalysts in cross-coupling reactions. orgsyn.org The ligands in these complexes can be modified to influence the efficiency and selectivity of the catalytic process.
Investigation of Catalyst Support Interactions
The compound can also be used to study the interactions between a catalyst and its support material. By anchoring derivatives of this compound onto a solid support, researchers can investigate how the support influences the catalytic activity and stability of the active species.
Integration into Novel Polymer Architectures or Functional Materials
The reactivity of this compound allows for its incorporation into novel polymer architectures and functional materials. For example, it can be used as a monomer or a cross-linking agent in polymerization reactions. The resulting polymers may exhibit interesting properties, such as thermal stability, conductivity, or nonlinear optical activity, due to the presence of the nitro and bromo functionalities.
For example, poly(4-nitroaniline) thin films have been investigated for their potential optoelectronic applications. sigmaaldrich.com
Monomer or Comonomer in Polymer Synthesis
The bifunctional nature of this compound, possessing both a reactive bromo group and a nitro group that can be chemically transformed, suggests its potential utility as a monomer or comonomer in the synthesis of specialized polymers. The bromo substituent can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds and creating polymer backbones.
For instance, under palladium catalysis, the bromine atom can be coupled with a variety of di-functionalized monomers to yield polymers. The propoxy group can enhance the solubility of the resulting polymers in organic solvents, a crucial property for polymer processing and characterization. Furthermore, the nitro group, which is a strong electron-withdrawing group, can influence the electronic properties of the resulting polymer, potentially leading to materials with interesting optical or conductive characteristics.
While specific examples of polymerization using this compound are not extensively documented, the general reactivity of similar bromo-nitro aromatics in polymerization reactions supports this potential application. The nitro group can also be reduced to an amino group post-polymerization, providing a route to functional polymers with reactive amine side chains for further modifications, such as grafting or cross-linking.
Component in Advanced Organic Materials (e.g., UV absorbers, optical materials)
The electronic structure of this compound, characterized by the presence of a nitro group conjugated with the benzene ring, suggests its potential for use in advanced organic materials, particularly as a UV absorber or as a component in optical materials. The nitroaromatic chromophore is known to absorb ultraviolet radiation, and by incorporating this moiety into a larger molecular system or a polymer, materials with UV-protective properties could be developed.
The presence of the bromo and propoxy groups offers handles for tuning the material's properties. For example, the propoxy group can enhance compatibility with polymer matrices, while the bromo group can be used to covalently attach the molecule to other material components, preventing leaching.
Derivatives of this compound could also be explored for their nonlinear optical (NLO) properties. The combination of an electron-withdrawing nitro group and an electron-donating propoxy group on the aromatic ring creates a push-pull system, which is a common design motif for NLO chromophores. Further functionalization at the bromo position could enhance these properties.
Development of Modular Synthetic Building Blocks from this compound
The true synthetic utility of this compound likely lies in its role as a scaffold for the development of modular synthetic building blocks. Its three distinct functional groups can be selectively addressed to create a diverse library of more complex molecules.
Exploration of Diverse Coupling Partners
The bromine atom on the aromatic ring is a prime site for a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, leading to a vast number of derivatives. The choice of coupling partner can be tailored to introduce specific functionalities and build molecular complexity.
Table 1: Potential Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Potential Product Structure |
| Suzuki Coupling | Arylboronic acids (Ar-B(OH)₂) | Pd(PPh₃)₄, base | Ar-C₆H₃(NO₂)(OPr) |
| Heck Coupling | Alkenes (R-CH=CH₂) | Pd(OAc)₂, PPh₃, base | R-CH=CH-C₆H₃(NO₂)(OPr) |
| Sonogashira Coupling | Terminal alkynes (R-C≡CH) | Pd(PPh₃)₂, CuI, base | R-C≡C-C₆H₃(NO₂)(OPr) |
| Buchwald-Hartwig Amination | Amines (R₂NH) | Pd catalyst, ligand, base | R₂N-C₆H₃(NO₂)(OPr) |
| Stille Coupling | Organostannanes (R-SnBu₃) | Pd(PPh₃)₄ | R-C₆H₃(NO₂)(OPr) |
This table presents plausible reactions based on the known reactivity of bromoarenes.
Sequential Functionalization Strategies for Libraries of Compounds
The differential reactivity of the bromo and nitro groups on the this compound scaffold allows for sequential functionalization, a powerful strategy for generating libraries of related compounds. For instance, the bromo group can be initially subjected to a cross-coupling reaction, followed by the chemical transformation of the nitro group. The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, such as acylation, alkylation, or diazotization followed by substitution.
This sequential approach provides a systematic way to build molecular diversity from a single starting material. The resulting libraries of compounds could be screened for a variety of applications, from medicinal chemistry to materials science.
Table 2: Illustrative Sequential Functionalization of this compound
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-4-nitro-1-propoxybenzene |
| 2 | Nitro Reduction | H₂, Pd/C | 4-Amino-2-phenyl-1-propoxybenzene |
| 3 | Acylation | Acetyl chloride, pyridine | N-(4-propoxy-3-phenylphenyl)acetamide |
This table provides a hypothetical reaction sequence to demonstrate the concept of sequential functionalization.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-Bromo-4-nitro-1-propoxybenzene, and how can side reactions be minimized?
- Methodological Answer : Optimize stepwise functionalization of the benzene ring. Start with bromination at the ortho position using FeBr₃ as a catalyst, followed by nitration (HNO₃/H₂SO₄) at the para position to the bromine. Introduce the propoxy group via nucleophilic substitution (e.g., K₂CO₃ in DMF with 1-bromopropane). Monitor reaction progress using TLC and GC-MS to detect intermediates like 2-bromo-4-nitrobenzene. Side products (e.g., di-nitration or over-alkylation) can be suppressed by controlling temperature (0–5°C for nitration) and stoichiometry (1:1 molar ratio for propylation) .
Q. How should spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic protons at δ 7.8–8.2 ppm (para-nitro group deshields adjacent H), a triplet for the propoxy -OCH₂CH₂CH₃ (δ 1.0–1.5 ppm), and a quartet for the -OCH₂- group (δ 3.5–4.0 ppm).
- ¹³C NMR : Nitro-substituted carbons appear at ~148 ppm (C-NO₂), bromine-substituted carbon at ~115 ppm, and propoxy carbons at 70 ppm (OCH₂), 22 ppm (CH₂), and 10 ppm (CH₃).
- IR : Strong asymmetric/symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹; C-Br stretch at ~600 cm⁻¹. Compare with spectral data for analogous compounds (e.g., 2-Bromo-4-nitrophenol derivatives) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and Fukui indices. The nitro group is a strong meta-directing deactivator, while the propoxy group is an ortho/para-directing activator. Contradictory directing effects may lead to regioselectivity challenges. Validate predictions experimentally: for example, sulfonation may occur meta to nitro and para to propoxy. Compare results with studies on analogous systems (e.g., 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene) .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
Test twinning laws (e.g., two-domain pseudo-merohedral twinning) if intensity statistics (〈I²〉/〈I〉² > 2.0) suggest twinning.
Employ restraints for disordered propoxy chains (e.g., DFIX for C-O bond lengths).
Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C-H···O nitro) that may affect packing. Reference case studies on bromo-nitro-trimethylbenzene derivatives .
Q. How does the nitro group influence the stability of this compound under acidic vs. basic conditions?
- Methodological Answer : Conduct stability assays:
- Acidic conditions (HCl/MeOH) : Nitro groups stabilize the ring against electrophilic attack, but propoxy ethers may hydrolyze slowly (monitor via HPLC).
- Basic conditions (NaOH/EtOH) : Nitro groups deactivate the ring toward nucleophilic substitution, but Br may undergo elimination (e.g., forming 4-nitro-1-propoxybenzene). Use LC-MS to track degradation products and compare with control experiments on non-nitrated analogs .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting GC-MS and NMR data for this compound reaction mixtures?
- Methodological Answer :
GC-MS : Identify low-concentration by-products (e.g., di-brominated isomers) missed by NMR.
¹H NMR : Quantify major components via integration but use 2D NMR (COSY, HSQC) to resolve overlapping signals.
Apply multivariate analysis (PCA or PLS regression) to correlate spectral data with reaction variables (e.g., temperature, catalyst loading) .
Applications in Material Science
Q. What role does this compound play in designing photo-responsive materials?
- Methodological Answer : The nitro group enables photo-induced electron transfer (PET). Functionalize as a pendant group in polymers (e.g., via Suzuki coupling with boronic acid-containing monomers). Characterize UV-Vis absorption shifts (λmax ~350 nm for nitro-aromatics) and conductivity changes under irradiation. Compare with nitro-free analogs to isolate PET effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
